2-(2,2-Dimethoxyethyl)-6-methylaniline
Description
2-(2,2-Dimethoxyethyl)-6-methylaniline is an aromatic amine featuring a methyl-substituted aniline core with a 2,2-dimethoxyethyl group at the ortho position. The dimethoxyethyl group may act as a protecting group in multi-step organic syntheses, as seen in the preparation of praziquantel, an antihelminthic drug .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)-6-methylaniline |
InChI |
InChI=1S/C11H17NO2/c1-8-5-4-6-9(11(8)12)7-10(13-2)14-3/h4-6,10H,7,12H2,1-3H3 |
InChI Key |
SIMFHFULFMQTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(OC)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 2-(2,2-Dimethoxyethyl)-6-methylaniline and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | 6-methyl, 2-(2,2-dimethoxyethyl) | C₁₁H₁₇NO₂ | 195.26 (estimated) | Dimethoxyethyl (acetal-protected aldehyde) |
| 2-Ethyl-6-methylaniline (EMA) | 6-methyl, 2-ethyl | C₉H₁₃N | 135.21 | Ethyl group (hydrophobic, base-hydrolysable) |
| 2-(1-Hydroxyethyl)-6-methylaniline (HEMA) | 6-methyl, 2-(1-hydroxyethyl) | C₉H₁₃NO | 151.21 | Hydroxyethyl (polar, base-hydrolysable) |
| 2-Methoxy-6-methylaniline | 6-methyl, 2-methoxy | C₈H₁₁NO | 137.18 | Methoxy group (electron-withdrawing) |
Key Observations :
Stability and Reactivity
- Hydrolysis :
- Synthetic Utility: The target compound’s dimethoxyethyl group is used as an intermediate in multi-step syntheses, such as in the preparation of praziquantel, where it acts as a protected aldehyde .
Physicochemical Properties
- The dimethoxyethyl group likely enhances solubility in polar organic solvents (e.g., acetonitrile) compared to EMA .
- Toxicity :
Preparation Methods
Reaction Mechanism and Substrate Selection
In this approach, 6-methylaniline reacts with a dimethoxy-substituted ketone, such as 3,3-dimethoxy-2-butanone, under hydrogenation conditions. The process involves:
-
Protonation of the amine : Sulfuric acid cocatalyzes the reaction, enhancing the electrophilicity of the ketone.
-
Catalytic hydrogenation : A platinum-carbon catalyst facilitates the reductive coupling of the ketone to the amine, forming the secondary amine product.
-
Workup and purification : Base addition (e.g., NaOH) neutralizes excess acid, followed by filtration to recover the catalyst and solvent distillation to isolate the product.
Key Optimization Parameters:
Industrial Scalability and Challenges
While this method offers yields exceeding 80%, challenges include:
-
Catalyst cost : Platinum-based catalysts necessitate efficient recycling to reduce expenses.
-
Ketone availability : Sourcing or synthesizing 3,3-dimethoxy-2-butanone may require additional steps, impacting overall cost-effectiveness.
Diazotization and Subsequent Functionalization
The diazotization-reduction sequence detailed in CN112358404A , originally developed for 2-chloro-6-methylaniline, can be repurposed to install the dimethoxyethyl group via intermediate aryl diazonium salts.
Synthetic Pathway
Critical Conditions:
Yield and Limitations
This multistep approach achieves ~65% overall yield but suffers from:
-
Byproduct formation : Competing reactions during epoxidation and methoxylation necessitate rigorous purification.
-
Functional group sensitivity : The diazonium intermediate’s instability limits scalability.
Methoxylation of Prefunctionalized Intermediates
WO2018069458A1 outlines a methoxylation strategy for heptanal derivatives, which can be adapted to introduce dimethoxy groups into 2-vinyl-6-methylaniline intermediates.
Reaction Steps
Advantages:
-
Single-pot feasibility : Sequential reactions reduce purification steps.
-
High regioselectivity : The vinyl group’s position directs methoxylation exclusively to the β-carbon.
Economic Considerations
-
Acid consumption : Large H₂SO₄ volumes require neutralization, increasing waste management costs.
-
Side reactions : Over-methoxylation may occur without precise temperature control.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost (Relative) | Scalability | Key Limitation |
|---|---|---|---|---|
| Reductive alkylation | 80–85 | High | Industrial | Catalyst recycling |
| Diazotization | 60–65 | Moderate | Laboratory | Intermediate instability |
| Methoxylation | 70–75 | Low | Pilot-scale | Acid waste management |
| NAS | 50–55 | High | Laboratory | Substrate availability |
Q & A
Q. What are the common synthetic routes for 2-(2,2-Dimethoxyethyl)-6-methylaniline, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is synthesized via regioselective allylation or condensation reactions. For example, reacting 2,2-dimethoxyethyl derivatives with methylaniline precursors under acidic or basic catalysis. Optimized conditions include using hydroxylamine hydrochloride or acetylated guanidine hydrochloride in polar solvents (e.g., ethanol or DMF) at 60–80°C, yielding 72–76% after purification by recrystallization or column chromatography .
- Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Catalyst | Hydroxylamine HCl, K₂CO₃ |
| Solvent | Ethanol/DMF |
| Temperature | 60–80°C |
| Purification | Recrystallization (hexane/EtOAc) |
Q. How can spectroscopic techniques (NMR, IR, GC-MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The dimethoxyethyl group shows characteristic singlet peaks for methoxy protons (δ 3.2–3.4 ppm) and methylene protons (δ 3.6–4.0 ppm). Aromatic protons from the 6-methylaniline moiety appear as multiplets (δ 6.5–7.2 ppm) .
- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (1100–1250 cm⁻¹) confirm amine and ether groups.
- GC-MS : Molecular ion peaks ([M⁺]) at m/z 209 (C₁₁H₁₇NO₂) validate molecular weight .
Advanced Research Questions
Q. What challenges arise in interpreting NMR spectra of this compound, and how can these be addressed?
- Methodological Answer : The dimethoxyethyl group may cause complex splitting due to restricted rotation. To resolve ambiguity:
- Use 2D NMR (COSY, HSQC) to assign coupling patterns.
- Compare experimental shifts with computational predictions (e.g., DFT calculations) .
- Example Data :
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| OCH₃ | 3.28 | Singlet |
| CH₂ (dimethoxy) | 3.75 | Triplet |
Q. How can researchers resolve contradictions between theoretical and experimental GC-MS data for this compound?
- Methodological Answer : Discrepancies in molecular ion peaks or fragmentation patterns may arise from impurities or isomerization. Solutions include:
Q. What strategies enhance regioselectivity in reactions involving this compound?
- Methodological Answer : To minimize by-products:
- Use protecting groups (e.g., acetyl for -NH₂) during functionalization.
- Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) .
Applications in Scientific Research
Q. What role does this compound serve as an intermediate in synthesizing heterocyclic compounds?
- Methodological Answer : The compound is a precursor for pyrazoles, isoxazoles, and pyrimidines. Key steps:
- Cyclocondensation : React with hydrazines or hydroxylamines to form nitrogen heterocycles.
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
Q. How can researchers design experiments to evaluate the biological activity of derivatives of this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled derivatives (e.g., ³H/¹⁴C) to study interactions with enzymes like cytochrome P450.
- In Vitro Toxicity Screening : Assess cytotoxicity via MTT assays in human cell lines (e.g., HEK293) .
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy) to optimize pharmacokinetic properties .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be reconciled?
- Methodological Answer : Discrepancies may stem from polymorphic forms or hydration states. Address by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
